molecular formula C10H14ClNO2 B6209581 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride CAS No. 2742934-24-1

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride

Cat. No.: B6209581
CAS No.: 2742934-24-1
M. Wt: 215.7
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Description

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride typically involves the reaction of 4-methoxyphenylacetic acid with azetidin-3-ol under acidic conditions to form the hydrochloride salt. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted azetidines.

Scientific Research Applications

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)azetidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which makes it more reactive than other similar compounds. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Aziridines are three-membered nitrogen-containing heterocycles that share some similarities with azetidines but have higher ring strain and different reactivity.

    Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles that are more stable and less reactive than azetidines.

Uniqueness

3-(4-methoxyphenyl)azetidin-3-ol hydrochloride is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in various fields of research and industry, offering distinct advantages over similar compounds such as aziridines and pyrrolidines.

Properties

CAS No.

2742934-24-1

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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